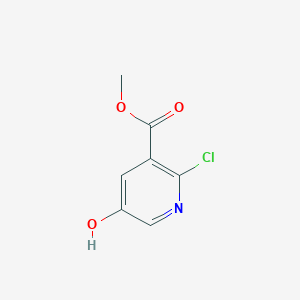

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-5-hydroxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(10)3-9-6(5)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTMUCZLAPHKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401185075 | |

| Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256834-59-9 | |

| Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256834-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 2-chloro-5-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401185075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Methyl 2-chloro-5-hydroxypyridine-3-carboxylate

An In-Depth Technical Guide to Methyl 2-chloro-5-hydroxypyridine-3-carboxylate: A Strategic Building Block for Complex Molecule Synthesis

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic arrangement of reactive sites—a nucleophilic hydroxyl group, an electrophilic chlorinated pyridine core, and a modifiable ester—renders it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, reactivity profile, and applications, with a focus on its utility as a key intermediate in drug discovery and development. We will explore the mechanistic rationale behind its synthesis and derivatization, present detailed experimental protocols, and provide a framework for its analytical characterization and safe handling.

Introduction: The Strategic Value of the Pyridine Nucleus

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. Its nitrogen atom acts as a hydrogen bond acceptor, improving solubility and target engagement, while the aromatic system provides a rigid framework for orienting functional groups. The introduction of specific substituents, such as chloro, hydroxyl, and carboxylate groups, transforms the simple pyridine core into a powerful synthetic intermediate. This compound exemplifies this, offering multiple, orthogonally reactive handles for constructing diverse chemical libraries and accessing novel chemical space.

Molecular Profile and Physicochemical Properties

The fundamental identity and properties of this compound are crucial for its effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1256834-59-9 | |

| Molecular Formula | C₇H₆ClNO₃ | |

| Molecular Weight | 187.58 g/mol | |

| Synonyms | Methyl 2-chloro-5-hydroxynicotinate | [1] |

| Physical Form | Solid | [1] |

| SMILES | COC(=O)C1=C(N=CC(=C1)O)Cl | |

| InChI Key | ZBTMUCZLAPHKSS-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The conversion of a 2-hydroxypyridine (which exists in tautomeric equilibrium with its 2-pyridone form) to a 2-chloropyridine is a cornerstone transformation in heterocyclic chemistry. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standardly employed for this purpose.

References

An In-depth Technical Guide to Methyl 2-chloro-5-hydroxypyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate (CAS No. 1256834-59-9) is a highly functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery.[1][2] Its unique arrangement of a chloro substituent, a hydroxyl group, and a methyl ester on the pyridine core provides multiple reaction sites for diversification, making it an attractive scaffold for the synthesis of novel therapeutic agents.[1][3] This guide provides a comprehensive overview of its chemical properties, a proposed synthesis pathway based on analogous compounds, predicted spectroscopic characteristics for its identification, and a discussion of its potential applications in the development of new pharmaceuticals, particularly for neurological disorders.[1][4]

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a ubiquitous feature in a vast number of FDA-approved drugs and biologically active compounds.[5] Its presence is associated with a wide range of therapeutic applications, including treatments for cancer, hypertension, malaria, and neurological disorders.[5] The strategic functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.

This compound is a prime example of a pyridine-based intermediate designed for synthetic versatility. The electron-withdrawing nature of the chlorine atom at the 2-position activates the ring for nucleophilic aromatic substitution, while the hydroxyl group at the 5-position and the methyl carboxylate at the 3-position offer additional handles for a variety of chemical transformations, including ester hydrolysis, etherification, and coupling reactions.[3][6][7] This multi-functional nature makes it a valuable precursor for creating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[8]

Physicochemical and Spectroscopic Profile

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1256834-59-9 | |

| Molecular Formula | C₇H₆ClNO₃ | |

| Molecular Weight | 187.58 g/mol | |

| Appearance | Predicted to be a white to light yellow solid | Inferred from similar compounds[1] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF | Inferred from structural properties |

Predicted Spectroscopic Data

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl ester protons, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. Based on data for similar hydroxypyridines, the hydroxyl proton may appear as a broad singlet.[9][10]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Characteristic signals would include those for the carbonyl carbon of the ester, the carbons of the pyridine ring (with those attached to the electronegative chlorine and oxygen atoms shifted downfield), and the methyl carbon of the ester.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and the C-Cl stretch.[11][12]

-

Mass Spectrometry (MS): In mass spectrometry, particularly with electrospray ionization (ESI), the molecule is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 188.[13][14] The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). Common fragmentation pathways for pyridine carboxylic acid esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[13]

Proposed Synthesis and Reaction Mechanisms

A definitive, published synthesis for this compound is not currently available. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the preparation of functionalized pyridine derivatives.[15][16]

The proposed synthesis begins with the commercially available 2-hydroxy-5-nitronicotinic acid. This multi-step process involves esterification, reduction of the nitro group, diazotization followed by chlorination, and finally conversion of the hydroxyl group to a chloro group.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of 2-hydroxy-5-nitronicotinic acid

-

To a solution of 2-hydroxy-5-nitronicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-hydroxy-5-nitronicotinate.

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step 2: Reduction of the Nitro Group

-

Dissolve Methyl 2-hydroxy-5-nitronicotinate in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

-

Heat the reaction mixture or stir at room temperature until the reduction is complete.

-

Filter the reaction mixture to remove the catalyst or iron salts.

-

Concentrate the filtrate to obtain Methyl 5-amino-2-hydroxynicotinate.

Causality: The nitro group is readily reduced to an amino group under these conditions, which is a necessary precursor for the subsequent Sandmeyer reaction.

Step 3: Sandmeyer Reaction

-

Dissolve Methyl 5-amino-2-hydroxynicotinate in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product, Methyl 2-chloro-5-hydroxynicotinate, with an organic solvent.

-

Purify the crude product by column chromatography.

Causality: The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a variety of substituents, in this case, a chlorine atom, via a diazonium salt intermediate.

Reactivity and Applications in Drug Development

The chemical architecture of this compound offers multiple avenues for synthetic elaboration, making it a valuable scaffold in drug discovery.

Key Reaction Sites

Caption: Key reactive sites on this compound.

-

C2-Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of diverse side chains that can interact with biological targets.[6][7]

-

C3-Methyl Ester: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This is a common strategy for modulating solubility and introducing new points of interaction.

-

C5-Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, providing another avenue for structural modification and the exploration of structure-activity relationships (SAR).

Potential Therapeutic Applications

Derivatives of 2-chloropyridine and hydroxypyridine are known to be key intermediates in the synthesis of a range of pharmaceuticals.[1][3][4] Given the prevalence of this scaffold in compounds targeting the central nervous system, it is plausible that derivatives of this compound could be explored for the development of agents for neurological disorders.[1][4] The ability to systematically modify the molecule at its three reactive sites makes it an ideal candidate for generating focused libraries to screen for activity against various receptors, enzymes, and ion channels.

Conclusion

This compound is a strategically designed chemical intermediate with considerable potential for applications in drug discovery and medicinal chemistry. While direct literature on this specific compound is sparse, a comprehensive understanding of its properties, synthesis, and reactivity can be confidently inferred from the extensive knowledge base of related pyridine derivatives. Its multi-functional nature provides a robust platform for the synthesis of novel and diverse molecular entities, paving the way for the discovery of new therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempanda.com [chempanda.com]

- 7. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 16. prepchem.com [prepchem.com]

An In-depth Technical Guide to Methyl 2-chloro-5-hydroxynicotinate: Properties, Characterization, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of Methyl 2-chloro-5-hydroxynicotinate (CAS No. 1256834-59-9), a key heterocyclic building block for professionals in pharmaceutical research and drug development. The document delineates the molecule's core physical and chemical properties, offers a detailed analysis of its expected spectroscopic signatures, and presents robust, field-proven protocols for its characterization. Emphasizing the causality behind experimental choices, this guide serves as a practical resource for scientists leveraging this versatile scaffold in the synthesis of novel chemical entities. While specific experimental data for this compound is not extensively reported in public literature, this guide synthesizes information from established chemical principles and data from closely related analogues to provide a reliable predictive profile.

Core Compound Identification and Nomenclature

The foundational step in any research endeavor is the unambiguous identification of the material. Methyl 2-chloro-5-hydroxynicotinate is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry.

| Identifier | Value | Source(s) |

| Chemical Name | Methyl 2-chloro-5-hydroxynicotinate | [1] |

| Synonym(s) | Methyl 2-chloro-5-hydroxypyridine-3-carboxylate | |

| CAS Number | 1256834-59-9 | [1][2][3] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| SMILES | O=C(OC)C1=C(Cl)N=CC(O)=C1 | [2][3] |

| InChI Key | ZBTMUCZLAPHKSS-UHFFFAOYSA-N | [2] |

Physicochemical Properties: A Predictive Analysis

Direct experimental data for this specific molecule is limited. The properties presented below are based on vendor-supplied information and predictive analysis derived from its structural analogues and functional group characteristics.

| Property | Predicted Value / Description | Rationale & Comparative Insights |

| Physical Form | Solid | [2]. This is consistent with related substituted nicotinates, such as Methyl 2-chloro-5-methylnicotinate, which is also a solid. |

| Melting Point | Not experimentally determined. Likely >100 °C. | The presence of the hydroxyl group allows for intermolecular hydrogen bonding, which typically results in a higher melting point compared to non-hydroxylated analogues. For instance, the related 2-chloro-5-methylnicotinic acid has a melting point of 180-180.5°C.[4] |

| Boiling Point | Not determined; likely to decompose upon heating at atmospheric pressure. | High melting point solids with polar functional groups often have high boiling points and may decompose before boiling. The related liquid, Methyl 2-chloronicotinate, boils at 70 °C under vacuum (0.1 mmHg).[5] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | The polar hydroxyl and ester groups confer some aqueous solubility, but the chlorinated pyridine ring is hydrophobic. Solubility in organic solvents is expected to be good, facilitating its use in synthesis. |

| pKa | Not experimentally determined. Expected pKa for the phenolic hydroxyl group is ~8-9. The pyridine nitrogen is weakly basic due to electron-withdrawing groups. | The pKa of phenol is ~10. The electron-withdrawing nature of the pyridine ring and the chloro- and ester groups would be expected to increase the acidity (lower the pKa) of the 5-hydroxy group. |

| logP | Not experimentally determined. Predicted values for similar structures like Methyl 2-chloronicotinate are around 1.5-1.7.[6][7] | The octanol-water partition coefficient (logP) is a critical parameter in drug design, influencing a molecule's ADME properties.[8] A value in this range suggests moderate lipophilicity, often favorable for cell membrane permeability. |

| Storage | Store at 2-8°C under an inert atmosphere. | [2][3]. The compound is likely sensitive to oxidation and moisture. Proper storage is crucial to maintain its purity and integrity for reproducible experimental results. |

Chemical Profile and Reactivity

The reactivity of Methyl 2-chloro-5-hydroxynicotinate is governed by its three primary functional groups: the 2-chloro-substituted pyridine ring, the phenolic hydroxyl group, and the methyl ester. This trifunctional nature makes it a highly versatile synthetic intermediate.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic displacement. This is the most significant reactive site for molecular elaboration. The electron-deficient nature of the pyridine ring, further enhanced by the adjacent nitrogen and the ester group, facilitates attack by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This reaction is a cornerstone for building molecular diversity in drug discovery programs.[5]

-

Phenolic Hydroxyl Group Reactivity: The hydroxyl group can undergo typical phenol reactions. It can be O-alkylated (e.g., Williamson ether synthesis) or O-acylated to introduce different functionalities. Its acidity allows for deprotonation to form a phenoxide, which can enhance its nucleophilicity or be used in metal-catalyzed cross-coupling reactions.

-

Ester Group Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[4] This carboxylic acid provides a handle for further modifications, such as amide bond formation, which is a critical transformation in medicinal chemistry.

The interplay of these reactive sites allows for a controlled, stepwise synthesis to build complex molecular architectures. For instance, the chloro group can be displaced first under specific conditions, followed by modification of the hydroxyl or ester group in a subsequent step.

Spectroscopic Characterization Workflow

Unambiguous structural confirmation is paramount. A combination of spectroscopic methods is required to validate the identity and purity of Methyl 2-chloro-5-hydroxynicotinate.[9]

Caption: Workflow for the structural validation of Methyl 2-chloro-5-hydroxynicotinate.

Predicted Spectroscopic Data

-

1H NMR (400 MHz, DMSO-d6):

-

Rationale: DMSO-d6 is chosen as the solvent due to the compound's expected solubility and to allow for the observation of the exchangeable phenolic proton.

-

~10.0-11.0 ppm (s, 1H): Phenolic -OH proton. The broadness and chemical shift are characteristic.

-

~8.1 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C6. It is coupled to the proton at C4.

-

~7.5 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C4. It is coupled to the proton at C6.

-

~3.9 ppm (s, 3H): Methyl ester (-OCH₃) protons.

-

-

13C NMR (100 MHz, DMSO-d6):

-

~165 ppm: Ester carbonyl carbon (C=O).

-

~155-160 ppm: Carbon bearing the hydroxyl group (C5).

-

~140-150 ppm: Aromatic carbons C2 and C6.

-

~120-130 ppm: Aromatic carbons C3 and C4.

-

~53 ppm: Methyl ester carbon (-OCH₃).

-

-

Infrared (IR) Spectroscopy (ATR):

-

~3200-3400 cm-1 (broad): O-H stretching vibration from the phenolic group.

-

~1720-1740 cm-1 (strong): C=O stretching from the methyl ester.

-

~1550-1600 cm-1: C=C and C=N stretching vibrations of the pyridine ring.

-

~1200-1300 cm-1: C-O stretching of the ester and phenol.

-

~700-800 cm-1: C-Cl stretching vibration.

-

-

Mass Spectrometry (MS-ESI):

-

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, minimizing fragmentation and clearly showing the molecular ion.

-

Expected [M+H]+: m/z = 188.0

-

Isotope Pattern: A characteristic isotopic peak for the presence of one chlorine atom should be observed at [M+2+H]+ (m/z = 190.0) with an intensity approximately one-third of the [M+H]+ peak. This is a critical validation point.

-

Standard Operating Protocols for Characterization

The following are detailed, self-validating methodologies for acquiring the necessary spectroscopic data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the covalent framework and confirm the substitution pattern of the pyridine ring.

-

Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of Methyl 2-chloro-5-hydroxynicotinate and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of solvent is critical; DMSO ensures solubility and allows for the observation of the labile hydroxyl proton.

-

1H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration, particularly for the aromatic protons.

-

13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

-

-

Trustworthiness Check: The integration of the proton signals should correspond to the number of protons in the structure (1:1:1:3 ratio). The presence of only two signals in the aromatic region with doublet splitting confirms the 2,3,5-trisubstitution pattern.

Protocol 2: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition (specifically the presence of chlorine).

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into an ESI-MS system. Acquire data in positive ion mode.

-

Data Analysis: Look for the protonated molecular ion [M+H]+ at the calculated m/z of 188.0. Critically, verify the presence of the A+2 isotope peak at m/z 190.0 with a relative intensity of ~32% of the A peak.

-

-

Trustworthiness Check: The observation of the correct mass and the characteristic 3:1 isotope ratio for chlorine provides extremely high confidence in the elemental formula.

Applications and Significance in Drug Development

Methyl 2-chloro-5-hydroxynicotinate is not just a chemical curiosity; it is a valuable scaffold in medicinal chemistry. Substituted nicotinic acids and their esters are privileged structures found in numerous biologically active compounds.

-

Versatile Intermediate: Its multiple, orthogonally reactive functional groups allow it to serve as a versatile starting point for the synthesis of complex molecules.[5]

-

Scaffold for Bioactive Molecules: The 2-chloropyridine moiety is a common feature in kinase inhibitors and other targeted therapies. The 5-hydroxy group can act as a key hydrogen bond donor or a point for further derivatization to modulate pharmacokinetic properties.

Safety and Handling

Based on safety data for the compound and its close analogues, Methyl 2-chloro-5-hydroxynicotinate should be handled with care.[2][10]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

- 1. cyclicpharma.com [cyclicpharma.com]

- 2. 1256834-59-9|Methyl 2-chloro-5-hydroxynicotinate|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 2-chloro-5-methylnicotinate | 65169-43-9 [sigmaaldrich.com]

- 5. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. METHYL 6-CHLORO-5-METHOXYNICOTINATE | CAS#:915107-31-2 | Chemsrc [chemsrc.com]

- 8. This compound [cymitquimica.com]

- 9. Synthesis and Structure Characterization of some Triorganotin Esters of Heteroaromatic Carboxlic Acid and Crystal Structure of Triphenyltin Esters 5-Chloro-6-Hydroxynicotinic Acid | Scientific.Net [scientific.net]

- 10. 1256834-59-9 | methyl 2-chloro-5-hydroxynicotinate - Capot Chemical [capotchem.com]

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate: A Linchpin Intermediate in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, my focus is on bridging the gap between molecular potential and tangible application. In the intricate world of chemical synthesis, certain molecules stand out not as final products, but as critical launchpads for complex molecular architectures. Methyl 2-chloro-5-hydroxypyridine-3-carboxylate is one such molecule. Its strategic arrangement of functional groups on a pyridine core makes it a highly versatile and valuable intermediate, particularly in the realms of pharmaceutical and agrochemical development.

This guide moves beyond a simple datasheet to provide a deeper understanding of the causality behind its utility. We will explore the molecule's inherent reactivity, dissect its role in key synthetic transformations, and provide actionable protocols grounded in established chemical principles.

Molecular Profile and Physicochemical Properties

This compound is a polysubstituted pyridine derivative. The strategic placement of a chloro group, a hydroxyl group, and a methyl carboxylate group provides three distinct points for chemical modification, making it an ideal scaffold for building molecular diversity.[1][2]

| Property | Data | Source(s) |

| Molecular Formula | C₇H₆ClNO₃ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1] |

| CAS Number | 1256834-59-9 | [1] |

| Appearance | Solid | [1] |

| Typical Purity | ≥95% - 98% | [1][3] |

| Synonyms | Methyl 2-chloro-5-hydroxynicotinate | [1][2] |

| InChI Key | ZBTMUCZLAPHKSS-UHFFFAOYSA-N | [1] |

The Nexus of Reactivity: A Trifecta of Functional Groups

The power of this intermediate lies in the distinct and predictable reactivity of its three primary functional groups. Understanding these unlocks its full synthetic potential.

-

The 2-Chloro Group : Positioned on an electron-deficient pyridine ring, this chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This is arguably the most powerful feature of the molecule, allowing for the direct and regioselective introduction of a vast array of nucleophiles (amines, thiols, alkoxides), forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This is a cornerstone reaction for building the core of many biologically active compounds.[4][5]

-

The 5-Hydroxyl Group : As a phenolic hydroxyl group, it is weakly acidic and can be readily deprotonated to form a nucleophilic phenoxide. This site is ideal for O-alkylation (Williamson ether synthesis) or O-acylation to introduce diverse side chains. Furthermore, its electron-donating nature can influence the regioselectivity of any potential electrophilic aromatic substitution, although the ring is generally deactivated.

-

The 3-Methyl Carboxylate Group : This ester group offers a wealth of synthetic options. It can be:

-

Hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation (e.g., via EDC/HOBt coupling), a critical step in synthesizing many drug candidates.

-

Reduced to a primary alcohol, providing another point for functionalization.

-

Transformed into other functional groups, expanding the synthetic possibilities.

-

This multi-functionality allows for a modular and sequential approach to synthesis, where each site can be addressed under specific conditions, often without the need for complex protecting group strategies.

Caption: Key reactive sites and corresponding synthetic transformations.

Core Applications in Complex Molecule Synthesis

While a direct, publicly documented synthesis of a blockbuster drug like Varenicline or Etoricoxib from this specific starting material is not readily found, its structural motifs are highly relevant to their synthesis.[6][7][8][9] The true value of this compound is as a sophisticated building block for creating libraries of novel compounds for high-throughput screening and as a key intermediate for patent-protected, next-generation pharmaceuticals and agrochemicals.[4][10]

Its utility is best demonstrated by analogy to similar pyridine intermediates used in major synthetic campaigns:

-

Pharmaceutical Scaffolding : The substituted pyridine core is a well-established pharmacophore. For instance, the synthesis of the COX-2 inhibitor Etoricoxib involves the coupling of substituted pyridine rings.[6][7] Our intermediate provides a more functionalized starting point, potentially shortening synthetic routes to novel analogues by already having the hydroxyl and carboxylate handles in place.

-

Agrochemical Development : Compounds like 2-chloro-5-methylpyridine are vital for producing advanced herbicides and fungicides.[4][11] The additional functional groups on our title compound allow for the creation of agrochemicals with modified solubility, binding affinity, and metabolic profiles.

The logical workflow for utilizing this intermediate is outlined below.

References

- 1. 3-Pyridinecarboxylic acid, 2-chloro-5-hydroxy-, methyl est… [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. Methyl 3-chloro-5-hydroxypyridine-2-carboxylate [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 6. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

- 7. Process For The Preparation Of Etoricoxib [quickcompany.in]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. nbinno.com [nbinno.com]

- 11. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

The Versatile Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine ring, a six-membered aromatic heterocycle, is a quintessential structural motif in medicinal chemistry, rightfully earning the title of a "privileged scaffold."[1][2] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties that make it exceptionally suitable for drug design. The ring's nitrogen atom imparts a distinct electronic character, creating a π-deficient system that differentiates it from its carbocyclic analog, benzene.[3][4] This feature, along with its capacity for hydrogen bonding, dipole interactions, and metabolic stability, allows for the fine-tuning of a drug candidate's potency, selectivity, solubility, and pharmacokinetic profile.[5][6] This guide provides a detailed exploration of the pyridine scaffold, from its fundamental electronic properties and strategic applications in bioisosterism to modern synthetic methodologies and its role in several landmark FDA-approved therapeutics.

The Privileged Nature of the Pyridine Ring: Physicochemical Properties

Pyridine (C₅H₅N) is an isostere of benzene, where one C-H group is replaced by a nitrogen atom.[5] This substitution has profound consequences for the molecule's properties and its utility in drug design.

-

Electronic Profile: The nitrogen atom is more electronegative than carbon, resulting in a net dipole moment and an uneven distribution of electron density across the ring.[4] This makes the pyridine ring "π-deficient," influencing its ability to engage in crucial π-π stacking and cation-π interactions with biological targets, often differently than a simple phenyl ring.[2]

-

Hydrogen Bonding: The lone pair of electrons on the sp²-hybridized nitrogen atom is not part of the aromatic system and acts as a potent hydrogen bond acceptor.[6] This capability is critical for anchoring a drug molecule into the active site of a protein and significantly enhances aqueous solubility, a vital property for drug formulation and bioavailability.[7][8]

-

Basicity and Solubility: Pyridine is a weak base with a pKa of approximately 5.2.[4] This allows for salt formation, which can be strategically employed to improve a drug's solubility and dissolution rate. The ability to modulate a compound's ionization state is a key tool for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

Strategic Applications in Drug Design

The unique properties of the pyridine scaffold are leveraged in several key drug design strategies.

Bioisosterism: The "Phenyl-to-Pyridyl" Switch

One of the most powerful applications of the pyridine ring is as a bioisostere for a phenyl group.[3][6] This "phenyl-to-pyridyl switch" is a common tactic in lead optimization for several reasons:

-

Improved Potency: Introducing a nitrogen atom as a hydrogen bond acceptor can create a new, favorable interaction with the target protein, boosting binding affinity.[3]

-

Enhanced Solubility: The polarity and hydrogen bonding capacity of the pyridine nitrogen can significantly improve the aqueous solubility of a drug candidate compared to its benzene counterpart.[9]

-

Metabolic Stability: Replacing a C-H bond with a nitrogen atom can block a potential site of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and duration of action.[10]

-

Reduced Off-Target Effects: Altering the electronic and steric profile by switching to a pyridine ring can decrease binding to unintended targets, improving the drug's safety profile.

A Versatile Pharmacophore

The pyridine ring is a core component in a vast number of pharmacophores across diverse therapeutic areas.[5] From anticancer agents to antivirals and cardiovascular drugs, its ability to be readily functionalized at multiple positions allows chemists to build complex molecules with precisely oriented functional groups for optimal target engagement.[2][11] In particular, the 2-aminopyridine moiety is a well-established "hinge-binder" in many kinase inhibitors, forming critical hydrogen bonds with the protein's backbone in the ATP-binding site.[12][13]

Synthesis and Functionalization: The Suzuki-Miyaura Cross-Coupling

The construction and elaboration of pyridine-containing molecules are central to their use in drug discovery. While classical methods like the Hantzsch synthesis exist, modern palladium-catalyzed cross-coupling reactions are indispensable for their efficiency and functional group tolerance.[7] The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron species and a halide, is a workhorse reaction for creating biaryl and hetero-biaryl structures.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine

This protocol describes a representative Suzuki-Miyaura reaction to synthesize 3-phenylpyridine.

Objective: To couple 3-bromopyridine with phenylboronic acid using a palladium catalyst.

Materials:

-

3-Bromopyridine (1.0 mmol, 1.0 equiv.)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane (degassed, 4 mL)

-

Water (degassed, 1 mL)

-

Schlenk flask or microwave vial

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromopyridine, phenylboronic acid, and potassium phosphate.[9]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.[8] Then, add the degassed 1,4-dioxane and water via syringe.[9]

-

Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring.[9]

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[8]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-phenylpyridine product.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. proteopedia.org [proteopedia.org]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Architect's Guide to Functionalized Hydroxypyridines: From Strategic Synthesis to Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Hydroxypyridine Scaffold

The hydroxypyridine motif is a cornerstone of modern medicinal chemistry and materials science. Its inherent structural features—a hydrophilic hydroxyl group and a basic nitrogen atom within an aromatic ring—confer a unique combination of properties that make it a "privileged" scaffold in drug design.[1][2] These derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials, acting as key intermediates in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[3][4] From the chelation therapy prowess of hydroxypyridinones to their role as metalloenzyme inhibitors, the versatility of this scaffold is undeniable.[5][6] This guide, intended for the discerning researcher, delves into the core synthetic strategies for crafting functionalized hydroxypyridines, emphasizing not just the "how" but the critical "why" behind methodological choices.

I. Constructing the Core: De Novo Synthesis of the Hydroxypyridine Ring

The foundational approach to accessing functionalized hydroxypyridines often involves building the heterocyclic ring from acyclic precursors. This bottom-up strategy offers significant control over the final substitution pattern.

A. Condensation Reactions: The Classical Approach

Historically, the synthesis of pyridines has relied heavily on condensation reactions involving carbonyl compounds and ammonia or its surrogates.[7] These methods, while foundational, often require specific substitution patterns in the starting materials to achieve the desired hydroxypyridine isomer.

A notable example is the Bohlmann-Rahtz pyridine synthesis , a two-step process that yields 2,3,6-trisubstituted pyridines.[8][9] The reaction commences with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate.[10][11] Subsequent heat-induced E/Z isomerization and cyclodehydration afford the final pyridine product.[8][12]

-

Causality in Action: The initial Michael addition is regioselective, driven by the electronics of the enamine and the ethynylketone.[12] The high temperatures traditionally required for the cyclodehydration step represented a significant drawback. However, modern iterations of this reaction employ acid catalysis (both Brønsted and Lewis acids) to facilitate the cyclization at significantly lower temperatures, thereby broadening the substrate scope and improving the overall efficiency.[8][12] For enamines that are difficult to prepare, they can be generated in situ from ammonium acetate.[10]

B. Cycloaddition Strategies: Elegance in Ring Formation

Cycloaddition reactions offer a powerful and often more convergent route to the pyridine core.[7][13] Inverse electron demand aza-Diels-Alder reactions, in particular, have emerged as a sophisticated method for constructing highly substituted pyridines.[14]

One modern approach involves the reaction of 1,2,4-triazines with alkynes. While traditional methods required harsh conditions and suffered from low yields and poor regioselectivity, recent advancements have introduced a directed cycloaddition concept.[14] By using alkynyltrifluoroborate salts in the presence of a Lewis acid, and a triazine equipped with a Lewis basic directing group, the reaction proceeds rapidly at mild temperatures with complete regiocontrol.[14]

C. Furan Rearrangement: A Bio-Based Gateway to 3-Hydroxypyridines

An environmentally conscious and efficient strategy for the synthesis of 3-hydroxypyridines involves the rearrangement of furan derivatives. This method is particularly attractive as it can utilize bio-based feedstocks like furfural.[15][16] The reaction of 2-acylfurans with ammonia at elevated temperatures and pressures facilitates a ring-opening and subsequent recyclization to afford the corresponding 3-hydroxypyridine.[16] This transformation is known to proceed in high yields and is amenable to large-scale production.[16]

II. Functionalizing the Pre-formed Ring: The Art of C-H Activation

Direct functionalization of the hydroxypyridine core via C-H activation has become an increasingly powerful tool, offering atom economy and step efficiency.[17][18] However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present unique challenges.[18][19]

A. Transition-Metal Catalysis: A Workhorse for Regioselective Functionalization

Transition-metal catalysis has revolutionized the field of C-H functionalization, enabling the introduction of a wide array of substituents at specific positions on the pyridine ring.[17][20][21]

-

Ortho-Functionalization: The proximity of the nitrogen atom (or the oxygen in the corresponding N-oxide) can act as a directing group, facilitating ortho-C-H activation.[22] Ruthenium(II) catalysts, in the presence of 2-hydroxypyridine-based ligands, have shown enhanced activity for the ortho-C-H arylation of 2-phenylpyridine.[23]

-

Distal Functionalization (Meta and Para): Achieving regioselective functionalization at positions distal to the nitrogen atom (C3 and C4) is more challenging but has seen significant progress.[22] Iridium-catalyzed C4-selective borylation of pyridines, followed by oxidation, provides a route to 4-hydroxypyridines.[22]

B. Photochemical Approaches: A Light-Driven Strategy for C3-Hydroxylation

A novel and elegant approach to C3-hydroxylation involves the photochemical valence isomerization of pyridine N-oxides. This method allows for the direct installation of a hydroxyl group at the C3 position, a transformation that is often difficult to achieve through traditional methods.[24] This strategy has proven effective for the late-stage functionalization of complex, medicinally relevant molecules containing a pyridine moiety.[24]

III. Interconversion of Hydroxypyridine Isomers and Further Derivatization

Once a hydroxypyridine scaffold is obtained, further modifications can be carried out to fine-tune its properties.

A. Synthesis of Specific Isomers

-

2-Hydroxypyridines: These can be prepared through various methods, including the hydrolysis of 2-chloropyridine, although this often requires harsh conditions.[25] A more efficient one-stage process involves the reaction of 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol.[25] They can also be synthesized by reacting a pyridine-based compound with elemental fluorine in water.[26] 2-Hydroxypyridine is also a valuable bifunctional catalyst in its own right, particularly in acylation reactions and peptide synthesis.[27]

-

3-Hydroxypyridines: As mentioned, the rearrangement of furans is a key route.[15][16] Another method involves the reaction of furfurylamine with hydrogen peroxide in the presence of hydrochloric acid.[28]

-

4-Hydroxypyridines: A practical approach involves a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids to form β-methoxy-β-ketoenamides, which are then cyclized.[13] Another method involves the copper-catalyzed hydroxylation of pyridine-4-boronic acid.[29][30]

B. Derivatization of the Hydroxyl Group

The hydroxyl group of hydroxypyridines can be readily converted into other functional groups, significantly expanding the synthetic utility of these scaffolds. For example, conversion to a triflate allows for subsequent cross-coupling reactions to introduce a variety of substituents.[31]

IV. Experimental Protocols: A Practical Guide

A. General Procedure for Bohlmann-Rahtz Pyridine Synthesis (Acid-Catalyzed, One-Pot)

-

To a solution of the enamine (1.0 equiv) and the ethynyl ketone (1.0 equiv) in a suitable solvent (e.g., toluene), add a catalytic amount of a Brønsted acid (e.g., acetic acid, 0.2 equiv) or a Lewis acid (e.g., ZnBr₂).[8][12]

-

Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).[12]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyridine.

B. Synthesis of 4-Hydroxypyridine via Copper-Catalyzed Hydroxylation

-

In a reaction vessel, combine pyridine-4-boronic acid (1.0 equiv), CuSO₄·5H₂O (0.1 equiv), and ellagic acid (catalytic amount) in methanol.[29][30]

-

Heat the reaction mixture to 60 °C with continuous stirring under an air atmosphere.[29]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture and wash with hot ethyl acetate to remove unreacted starting materials.[29][30]

-

Remove the ethyl acetate by evaporation.

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield 4-hydroxypyridine.[29][30]

V. Visualizing the Synthesis: Reaction Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. baranlab.org [baranlab.org]

- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. synarchive.com [synarchive.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 17. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. scilit.com [scilit.com]

- 22. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]

- 26. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]

- 27. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]

- 28. researchgate.net [researchgate.net]

- 29. 4-Hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 30. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]

- 31. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Methyl 2-chloro-5-hydroxypyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pyridine Scaffold

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and organic synthesis. The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to engage in hydrogen bonding and its bioisosteric relationship with benzene.[1][2] The specific arrangement of chloro, hydroxyl, and methyl carboxylate functional groups on this particular scaffold offers multiple reaction sites for further chemical modifications, making it an attractive starting point for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and prospective applications in the field of drug discovery.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₃ | --INVALID-LINK-- |

| Molecular Weight | 187.58 g/mol | --INVALID-LINK-- |

| CAS Number | 1256834-59-9 | --INVALID-LINK-- |

| Canonical SMILES | COC(=O)C1=C(N=CC(=C1)O)Cl | --INVALID-LINK-- |

| Appearance | Solid (predicted) | - |

| Solubility | Expected to be soluble in polar organic solvents | General chemical principles |

Structural Representation

The two-dimensional structure of this compound, generated from its SMILES notation, is presented below.

Caption: 2D Structure of this compound.

Synthesis and Reactivity

While a specific, peer-reviewed synthesis protocol for this compound is not prominently documented, its structure suggests plausible synthetic strategies based on established pyridine chemistry. The functionalization of pyridine scaffolds is a well-explored area in organic chemistry, with numerous methods for introducing substituents onto the pyridine ring.[1][3]

Hypothetical Synthetic Pathway

A potential route to this compound could commence from a suitably substituted pyridine precursor. The following diagram illustrates a conceptual synthetic workflow. It is important to note that this is a theoretical pathway and would require experimental validation.

Caption: A plausible, yet hypothetical, synthetic route.

Experimental Protocol (Conceptual)

-

Esterification: 2,5-Dihydroxypyridine could be esterified at the 3-position carboxylic acid (if starting from the corresponding acid) or through a more complex series of reactions to introduce the methyl carboxylate group.

-

Chlorination: The resulting intermediate, a hydroxypyridine carboxylate, would then undergo chlorination. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used for the conversion of hydroxypyridines to their chloro-derivatives.[4]

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

2-Chloro Group: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, providing a key handle for molecular diversification.[4]

-

5-Hydroxy Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, or be used in coupling reactions. Its acidity can also be exploited in various base-mediated reactions.

-

3-Methyl Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other carboxylic acid derivatives. It can also be reduced to a primary alcohol.

Applications in Drug Discovery and Development

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[2] Its prevalence stems from its ability to improve the physicochemical properties of a molecule, such as solubility and basicity, and its capacity to form crucial hydrogen bonds with biological targets.[1]

While specific applications of this compound are not yet detailed in scientific literature, its structure makes it a promising starting material for the synthesis of novel therapeutic agents. The presence of multiple functional groups allows for the systematic exploration of the chemical space around the pyridine core, a key strategy in lead optimization.

The general workflow for utilizing such a scaffold in a drug discovery program is depicted below.

Caption: Role of a chemical scaffold in a drug discovery pipeline.

The 2-chloropyridine-3-carboxylic acid moiety, a core feature of the title compound, is recognized as a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as agrochemicals like herbicides and fungicides.[5]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it should be handled with the utmost care, assuming it may be hazardous. General precautions for handling chlorinated pyridine derivatives should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

For more detailed safety information, it is advisable to consult the SDS of structurally related compounds such as 2-chloropyridine.[4]

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its multifunctional pyridine core provides a versatile platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. While detailed experimental data and specific applications are yet to be published, this guide provides a foundational understanding of its properties and potential, encouraging further investigation by the scientific community.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.bgu.ac.il [cris.bgu.ac.il]

- 4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 2-chloro-5-hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust two-step laboratory protocol for the synthesis of Methyl 2-chloro-5-hydroxynicotinate, a valuable substituted pyridine derivative for pharmaceutical and agrochemical research. The synthesis commences with the selective chlorination of commercially available 5-hydroxynicotinic acid to yield 2-chloro-5-hydroxynicotinic acid. This intermediate is subsequently esterified to afford the target compound. This document provides a thorough examination of the reaction mechanisms, detailed procedural steps, safety precautions, and methods for purification and characterization, designed to ensure both high yield and purity.

Introduction

Substituted nicotinic acid derivatives are pivotal building blocks in the development of novel therapeutic agents and agrochemicals. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's biological activity. Methyl 2-chloro-5-hydroxynicotinate, with its chloro, hydroxyl, and methyl ester functionalities, presents a versatile scaffold for further chemical elaboration. The 2-chloro position is particularly susceptible to nucleophilic substitution, while the hydroxyl and ester groups offer additional sites for modification. This protocol outlines a reliable and reproducible method for the preparation of this important intermediate.

Reaction Scheme

The overall synthetic pathway is depicted below:

Figure 1: Overall workflow for the synthesis of Methyl 2-chloro-5-hydroxynicotinate.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |

| 5-Hydroxynicotinic acid | C₆H₅NO₃ | 139.11 | 27828-71-3 | Sigma-Aldrich | Starting material |

| Phosphorus oxychloride | POCl₃ | 153.33 | 10025-87-3 | Acros Organics | Corrosive, toxic [1][2] |

| Phosphorus pentachloride | PCl₅ | 208.24 | 10026-13-8 | Fisher Scientific | Corrosive, water-reactive [3] |

| Methanol | CH₃OH | 32.04 | 67-56-1 | Fisher Scientific | Anhydrous |

| Sulfuric acid | H₂SO₄ | 98.08 | 7664-93-9 | Sigma-Aldrich | Concentrated (98%) |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific | Anhydrous |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific | For extraction and chromatography |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific | For chromatography |

| Sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific | Saturated aqueous solution |

| Sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Fisher Scientific | Anhydrous |

| Deionized water | H₂O | 18.02 | 7732-18-5 | N/A | For work-up |

Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-hydroxynicotinic acid

Expert Insight: This step employs a potent chlorinating mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). 5-Hydroxynicotinic acid exists in tautomeric equilibrium with its pyridone form. The chlorinating agent reacts with the hydroxyl group of the pyridone tautomer to introduce the chloro substituent at the 2-position. The use of both POCl₃ and PCl₅ ensures a highly effective chlorination environment.[4][5]

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5-hydroxynicotinic acid (10.0 g, 71.9 mmol). The entire apparatus should be thoroughly dried and purged with nitrogen.

-

Addition of Reagents: Under a steady stream of nitrogen, carefully add phosphorus oxychloride (30 mL, 323 mmol). Stir the resulting suspension at room temperature for 15 minutes.

-

To the stirred suspension, add phosphorus pentachloride (16.5 g, 79.2 mmol) portion-wise over 30 minutes. The addition is exothermic and may cause the mixture to reflux. Maintain a gentle stir throughout the addition.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1 with a few drops of acetic acid).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (200 g) in a large beaker with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step that will release HCl gas.

-

The resulting precipitate is the crude 2-chloro-5-hydroxynicotinic acid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the collected solid under vacuum to a constant weight. The crude product can be used in the next step without further purification.

Step 2: Synthesis of Methyl 2-chloro-5-hydroxynicotinate

Expert Insight: This step is a classic Fischer-Speier esterification.[6][7][8][9][10] The carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, in this case, sulfuric acid. The excess methanol serves to shift the equilibrium towards the formation of the ester product.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add the crude 2-chloro-5-hydroxynicotinic acid (from Step 1, assuming quantitative yield, ~12.5 g, 71.9 mmol) and anhydrous methanol (150 mL).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2.0 mL) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:2).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (150 mL) and carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) until effervescence ceases. Wash the organic layer with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification:

The crude Methyl 2-chloro-5-hydroxynicotinate can be purified by column chromatography on silica gel.

-

Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is typically effective.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the chosen solvent system and collect the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

Characterization:

The identity and purity of the synthesized Methyl 2-chloro-5-hydroxynicotinate should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the methyl ester protons (around 3.9 ppm), and two doublets in the aromatic region for the pyridine ring protons. The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals would include the methyl ester carbon, the carbonyl carbon, and the carbons of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₇H₆ClNO₃, M.W. 187.58 g/mol ).

Safety Precautions

This protocol involves the use of highly corrosive and toxic chemicals. All procedures must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Phosphorus oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water, releasing toxic fumes. Handle with extreme care under anhydrous conditions.[1][2][11][12]

-

Phosphorus pentachloride (PCl₅): Corrosive and reacts violently with water. Causes severe burns to skin and eyes.[3][13][14][15][16]

-

Thionyl chloride (SOCl₂): Corrosive and toxic. Reacts with water to produce toxic gases.[17][18][19][20][21]

-

Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe burns. Add slowly and carefully to other liquids.

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. An emergency shower and eyewash station should be readily accessible.

Conclusion

This detailed protocol provides a reliable and efficient method for the laboratory-scale synthesis of Methyl 2-chloro-5-hydroxynicotinate. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for their synthetic endeavors in drug discovery and development. The provided insights into the reaction mechanisms and characterization techniques further support the successful execution of this synthesis.

References

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. researchgate.net [researchgate.net]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. lobachemie.com [lobachemie.com]

- 15. fishersci.fi [fishersci.fi]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. carlroth.com:443 [carlroth.com:443]

- 20. bionium.miami.edu [bionium.miami.edu]

- 21. isg.ku.edu.tr [isg.ku.edu.tr]

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate as a building block in organic synthesis

An In-Depth Guide to the Synthetic Utility of Methyl 2-chloro-5-hydroxypyridine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and drug development, pyridine and its derivatives are among the most prevalent structural units, forming the core of numerous pharmaceuticals.[1] Their importance is underscored by the vast number of publications dedicated to their synthesis and application.[1] Within this class, this compound (CAS No: 1256834-59-9) emerges as a highly versatile and strategically functionalized building block.[2][3] Its unique arrangement of reactive sites—a nucleophilic substitution-ready chloride, a palladium-coupling-susceptible C-Cl bond, a modifiable hydroxyl group, and a versatile ester—offers medicinal chemists a powerful tool for constructing complex molecular architectures.

This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will move beyond a simple catalog of reactions to explain the underlying principles and causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Profile:

| Property | Value | Reference |

| CAS Number | 1256834-59-9 | [2] |

| Molecular Formula | C₇H₆ClNO₃ | [2] |

| Molecular Weight | 187.58 g/mol | [2][3] |

| Purity | Min. 95% | [3] |

| Appearance | Pale yellow to light yellow solid | [4] |

Chapter 1: The Strategic Importance of Trifunctionality

The synthetic power of this compound lies in the orthogonal reactivity of its three primary functional groups. This allows for sequential, selective modifications, building molecular complexity in a controlled manner.

-

The C2-Chloride : As an aryl chloride on an electron-deficient pyridine ring, this position is the primary hub for carbon-carbon and carbon-nitrogen bond formation.[5] It is an excellent electrophile for two of modern chemistry's most powerful reaction classes: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SₙAr).

-

The C5-Hydroxyl : This group offers a nucleophilic handle for introducing a wide array of functionalities through O-alkylation or O-arylation (e.g., Williamson ether synthesis). Furthermore, it can be converted into a triflate, transforming it into an additional electrophilic site for cross-coupling reactions.

-

The C3-Methyl Ester : The ester can be readily hydrolyzed to the corresponding carboxylic acid.[6] This opens the door to a vast range of chemistries, most notably amide bond formation, a cornerstone of pharmaceutical synthesis.

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is a prime substrate for palladium-catalyzed reactions, which have revolutionized the synthesis of complex molecules, particularly in the pharmaceutical industry.[7][8]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines.[7][9] This reaction is indispensable for synthesizing the aryl amine moieties ubiquitous in drug candidates.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[9][10] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are known to stabilize the palladium catalyst and facilitate the key oxidative addition and reductive elimination steps, leading to higher efficiency and broader substrate scope.[11]

Exemplary Protocol: Synthesis of a Secondary Arylamine

This protocol describes the coupling of this compound with a generic secondary amine, such as morpholine.

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 187.6 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and a suitable phosphine ligand like XPhos (0.04 mmol, 19.1 mg).

-

Reagent Addition: Add sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg). Evacuate and backfill the tube with argon three times.

-

Solvent and Nucleophile: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL) via syringe.

-

Reaction Conditions: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 12-24 hours. The progress should be monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired product.

Suzuki-Miyaura Coupling: Architecting C-C Bonds